(+)-cis-anti-N2-BPDE-dG is a significant DNA adduct formed from the interaction of benzo[a]pyrene diol epoxide, a potent environmental carcinogen, with deoxyguanosine. This compound is crucial in cancer research as it helps elucidate the mechanisms by which environmental carcinogens induce genetic mutations, contributing to the understanding of cancer development.
The primary source of (+)-cis-anti-N2-BPDE-dG is benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in various environmental sources, including tobacco smoke, grilled meats, and vehicle exhaust. Upon metabolic activation, benzo[a]pyrene is converted into its diol epoxide form, which then reacts with nucleophilic sites on DNA, particularly at the N2 position of deoxyguanosine.
This compound falls under the category of DNA adducts, specifically those formed from polycyclic aromatic hydrocarbons. It is classified as a mutagen and potential carcinogen due to its ability to cause errors during DNA replication.
The synthesis of (+)-cis-anti-N2-BPDE-dG involves several critical steps:
These steps can be performed in specialized laboratories using standard organic synthesis techniques to ensure high purity and stability of the final product.
The synthesis typically requires careful control of reaction conditions and purification processes such as chromatography to isolate the desired compound effectively. The industrial production of this compound is rare due to its specialized applications in research rather than commercial use.
The molecular structure of (+)-cis-anti-N2-BPDE-dG features a bulky benzo[a]pyrene moiety attached to the N2 position of deoxyguanosine. This modification introduces significant steric hindrance that can disrupt normal base pairing in DNA.
The structural characteristics include:
(+)-cis-anti-N2-BPDE-dG can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (+)-cis-anti-N2-BPDE-dG induces mutations involves its incorporation into DNA during replication. Specialized DNA polymerases, such as DNA polymerase eta, may insert incorrect nucleotides opposite the adduct, leading to misincorporations that result in mutations.
Studies indicate that the presence of this adduct can slow down repair mechanisms compared to other types of DNA lesions, posing unique challenges for cellular repair systems.
(+)-cis-anti-N2-BPDE-dG is primarily utilized in scientific research focused on cancer biology and toxicology. Its applications include:
Research continues to explore the interactions between this compound and various proteins involved in DNA replication and repair, contributing valuable insights into its role in carcinogenesis.
Polycyclic aromatic hydrocarbons (PAHs) constitute a class of pervasive environmental carcinogens generated through incomplete combustion of organic materials. Ubiquitous sources include tobacco smoke, vehicle exhaust, grilled meats, and industrial processes like aluminum production and coke manufacturing [3] [7]. Benzo[a]pyrene (BaP), classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), serves as a prototype PAH due to its potent mutagenicity and widespread occurrence [3] [8]. The carcinogenic potential of PAHs arises primarily from their metabolic conversion into reactive intermediates that form covalent bonds with DNA, creating bulky adducts. These lesions disrupt genomic integrity by inducing helical distortions and interfering with essential processes like replication and transcription [3] [7].
PAH–DNA adduct levels function as biomarkers of the "biologically effective dose," reflecting individual exposure, metabolic capacity, and DNA repair efficiency. Epidemiological studies consistently demonstrate that elevated PAH–DNA adduct levels correlate with increased cancer risk (relative risk range: 1.3–7.7) across multiple tumor types, including lung, skin, and bladder cancers [3] [7]. Crucially, PAHs never exist as single compounds in the environment; complex mixtures interact additively or synergistically, complicating risk assessment. Cluster-type DNA damage—where multiple lesions occur in close proximity—presents particular challenges, as such configurations are frequently overlooked by base excision repair (BER) pathways, leading to persistent mutagenic hotspots [1] [3].
Table 1: Tissue-Specific Formation of BPDE-DNA Adducts in Human Organoid Models
Tissue Origin | CYP1A1 Induction (Fold-Change) | DNA Adduct Levels | Key Metabolites Detected |
---|---|---|---|
Gastric | ~2,000 | Moderate | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Pancreatic | Up to 5,000 | High | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Hepatic (Undifferentiated) | ~2,000 | High | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Hepatic (Differentiated) | ~4,500 | Moderate | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Renal | Up to 30,000 | Moderate-High | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Colon | 300-400 | Low | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 |
Data derived from human tissue organoids exposed to BaP [4] [8].
The metabolic activation of BaP into DNA-reactive species is a multistep enzymatic process essential for its carcinogenicity. Initial oxidation by cytochrome P450 enzymes (predominantly CYP1A1 and CYP1B1) generates BaP-7,8-epoxide, which is subsequently hydrolyzed by epoxide hydrolase to form BaP-7,8-dihydrodiol. This diol undergoes further epoxidation at the 9,10-double bond, yielding highly reactive (±)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) isomers [4] [8]. Among these, the (+) -anti-BPDE stereoisomer exhibits exceptional reactivity with DNA due to its orientation, which facilitates optimal alignment with nucleophilic sites on deoxynucleosides [6] [8].
The (+) -anti-BPDE isomer preferentially attacks the exocyclic amino group (N²) of deoxyguanosine in DNA, generating stereoisomeric adducts, including (+)-cis-anti-N²-BPDE-dG and (+)-trans-anti-N²-BPDE-dG. This covalent binding results in 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N²-BPDE) [4] [6]. Tissue-specific variations in metabolic competence significantly influence adduct burden, as demonstrated in human organoid models. For example, pancreatic and undifferentiated hepatic organoids exhibit the highest DNA adduct levels following BaP exposure, correlating with robust induction of CYP1A1 (up to 5,000-fold) and activation of DNA damage response (DDR) proteins (p-p53, pCHK2, γ-H2AX) [4] [8]. Conversely, colon organoids show lower metabolic activation and correspondingly reduced adduct formation despite significant CYP1A1 upregulation. This highlights how tissue-specific expression patterns of xenobiotic-metabolizing enzymes (XMEs) directly modulate cancer susceptibility in target organs [8].
The biological impact of BPDE-DNA adducts is profoundly influenced by their stereochemistry. Among the eight possible stereoisomeric adducts formed, (+)-cis-anti-N²-BPDE-dG exhibits distinct structural and functional properties compared to its trans counterparts. The cis configuration arises when the C10 hydroxyl group and the epoxide oxygen reside on the same face of the molecule, forcing the pyrenyl residue into a base-displaced intercalative conformation. This displaces the modified guanine from the DNA helix, inducing a ~38° helical bend and significant local unwinding [5] [6]. In contrast, (+)-trans-anti-N²-BPDE-dG adopts a minor groove-binding conformation with less pronounced helical distortion [5].
Table 2: Structural and Functional Properties of BPDE-dG Adducts
Property | (+)-cis-anti-N²-BPDE-dG | (+)-trans-anti-N²-BPDE-dG |
---|---|---|
Stereochemistry | C10-OH cis to epoxide oxygen | C10-OH trans to epoxide oxygen |
Conformation in DNA | Base-displaced intercalation | Minor groove alignment |
Helical Distortion | Severe (~38° bending) | Moderate |
Transcription Inhibition | Moderate | Severe |
NER Efficiency | Low (30% of trans adducts) | High |
Dominant Mutation | G→T transversions | G→T transversions |
In Vivo Persistence | High (40% at 14 days) | Low (<10% at 14 days) |
These structural differences dictate biological outcomes:
Repair Efficiency: The base-displaced conformation of (+)-cis-anti-N²-BPDE-dG impairs recognition by nucleotide excision repair (NER) machinery. In vivo studies show that cis adducts persist at 40% of initial levels 14 days post-exposure, whereas trans adducts fall below 10% [6]. Fluorescence line narrowing spectroscopy reveals conformational heterogeneity in cis adducts; "external" conformations are repaired more readily than "base-stacked" forms, contributing to overall persistence [6].
Transcriptional and Replicative Bypass: Both cis and trans adducts impede transcriptional elongation by RNA polymerases. Bacteriophage T7 RNA polymerase exhibits premature termination at BPDE-adducted sites, with inhibition severity following the order: (+)-trans > (-)-trans > (+)-cis > (-)-cis [5]. During DNA replication, (+)-cis-anti-N²-BPDE-dG predominantly induces G→T transversions due to facilitated misincorporation of adenine opposite the lesion. Error-prone translesion synthesis by human DNA polymerase η (Pol η) efficiently inserts adenine opposite the adduct, with extension synthesis supported by polymerase κ (Pol κ) [10]. This error-prone bypass occurs at rates 10-fold higher for cis versus trans adducts (error frequency: 1.2 × 10⁻³ per adduct) [6] [10].
Genomic Distribution and Mutagenesis: Genome-wide mapping in human bronchial cells reveals non-random distribution of (+)-cis-anti-N²-BPDE-dG. Adducts accumulate in open chromatin regions marked by H3K27me3 and show enrichment in repetitive elements (e.g., LINEs). Conversely, GC-rich regions and SINE elements exhibit adduct depletion [6]. This distribution correlates with mutation signatures in smoking-associated cancers, where cis adducts contribute to G→T transversions in tumor suppressors like TP53 and oncogenes like KRAS [6] [8].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4